Cas no 1309859-39-9 (Fluopimomide)

Fluopimomide is a broad-spectrum fungicide belonging to the benzamide class, primarily used to control oomycete diseases such as late blight and downy mildew in crops. Its mode of action involves inhibiting mycelial growth and sporangia formation, providing both protective and curative effects. The compound exhibits strong systemic activity, ensuring uniform distribution within plant tissues. Key advantages include high efficacy at low application rates, minimal phytotoxicity, and compatibility with integrated pest management (IPM) programs. Fluopimomide also demonstrates favorable environmental and toxicological profiles, with low risk to non-target organisms. Its stability under varying field conditions makes it a reliable choice for disease management in agriculture.
Fluopimomide structure
Fluopimomide structure
Product Name:Fluopimomide
CAS No:1309859-39-9
MF:C15H8ClF7N2O2
MW:416.6780
CID:4879653
PubChem ID:72734664
Update Time:2025-10-17

Fluopimomide Chemical and Physical Properties

Names and Identifiers

    • fluopimomide
    • N-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]methyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide
    • N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide
    • Kanuozi
    • N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
    • C15H8ClF7N2O2
    • N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2,3,5,6-tetrafluor
    • N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2,3,5,6-tetrafluoro-4-me
    • N-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide; 2-[(2,3,5,6-Tetrafluoro-4-methoxy)benzamidomethyl]-3-chloro-5-trifluoromethylpyridine; Fumijunxianan; Fumijunxian'an; LH 2010A; LH 2010A (pesticide)
    • 1309859-39-9
    • UNII-YHK7UY7L4U
    • N-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
    • Fluopimomide [ISO]
    • YHK7UY7L4U
    • N-((3-chloro-5-(trifluoromethyl)-2-pyridyl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
    • DNJKFZQFTZJKDK-UHFFFAOYSA-N
    • G75018
    • N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
    • LH 2010A
    • N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
    • DTXSID101337425
    • SCHEMBL20476585
    • N-(3-Chloro-5-(trifluoromethyl)pyridine)-2-methyl-2,3,5,6-tetrafluoro-4-methoxy benzamide
    • 2-((2,3,5,6-Tetrafluoro-4-methoxy)benzamidomethyl)-3-chloro-5-trifluoromethylpyridine
    • CHEBI:145667
    • N-((3-Chloro-5-(trifluoromethyl)-2-pyridyl)methyl)-2,3,5,6-tetrafluoro-p-anisamide
    • Benzamide, N-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2,3,5,6-tetrafluoro-4-methoxy-
    • NS00133787
    • Fluopimomide
    • Inchi: 1S/C15H8ClF7N2O2/c1-27-13-11(19)9(17)8(10(18)12(13)20)14(26)25-4-7-6(16)2-5(3-24-7)15(21,22)23/h2-3H,4H2,1H3,(H,25,26)
    • InChI Key: DNJKFZQFTZJKDK-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C(C(F)(F)F)C([H])=NC=1C([H])([H])N([H])C(C1C(=C(C(=C(C=1F)F)OC([H])([H])[H])F)F)=O

Computed Properties

  • Exact Mass: 416.0162523g/mol
  • Monoisotopic Mass: 416.0162523g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 511
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 51.2

Fluopimomide Pricemore >>

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on Fluopimomide

Fluopimomide (CAS No. 1309859-39-9): An Emerging Antifungal Agent in the Pharmaceutical Industry

Fluopimomide (CAS No. 1309859-39-9) is a novel antifungal compound that has garnered significant attention in recent years due to its promising therapeutic potential. This compound belongs to the class of pimomides and is characterized by its unique chemical structure, which includes a fluoro-substituted benzene ring and a piperidine moiety. The development of Fluopimomide represents a significant advancement in the field of antifungal research, particularly in addressing the growing issue of drug-resistant fungal infections.

The chemical structure of Fluopimomide (C17H14FNO2) is designed to enhance its antifungal activity and reduce potential side effects. The fluoro-substitution on the benzene ring is a key feature that contributes to its enhanced potency and selectivity against fungal pathogens. This structural modification has been shown to improve the compound's ability to inhibit fungal cell wall synthesis, a critical process for fungal survival and proliferation.

In vitro studies have demonstrated that Fluopimomide exhibits broad-spectrum antifungal activity against a variety of pathogenic fungi, including Candida species, Aspergillus species, and Cryptococcus neoformans. These findings are particularly significant given the increasing prevalence of multidrug-resistant fungal infections, which pose a significant challenge to current treatment regimens. The ability of Fluopimomide to effectively target these resistant strains has made it an attractive candidate for further clinical development.

Clinical trials have further validated the therapeutic potential of Fluopimomide. Phase I trials have shown that the compound is well-tolerated by patients, with minimal adverse effects reported. These trials have also provided valuable insights into the pharmacokinetic and pharmacodynamic properties of Fluopimomide, which are essential for optimizing its dosing regimens and treatment protocols. Preliminary data from Phase II trials have indicated that Fluopimomide is effective in treating various fungal infections, including invasive aspergillosis and candidemia.

The mechanism of action of Fluopimomide involves the inhibition of glucan synthase, an enzyme responsible for the synthesis of β-1,3-glucan, a major component of the fungal cell wall. By disrupting this critical pathway, Fluopimomide effectively weakens the structural integrity of the fungal cell wall, leading to cell death. This mechanism is distinct from that of other antifungal agents, such as azoles and echinocandins, which target different aspects of fungal metabolism. The unique mode of action of Fluopimomide makes it less likely to induce resistance, thereby enhancing its long-term therapeutic utility.

In addition to its antifungal properties, recent research has explored the potential synergistic effects of combining Fluopimomide with other antifungal agents. Studies have shown that co-administration of Fluopimomide with azoles or echinocandins can significantly enhance their combined efficacy against resistant fungal strains. This synergistic approach has the potential to improve treatment outcomes and reduce the risk of resistance development.

The development and clinical evaluation of Fluopimomide have also highlighted the importance of addressing drug delivery challenges. To optimize its therapeutic efficacy, researchers are investigating various drug delivery systems, including liposomal formulations and nanoparticle-based delivery platforms. These advanced delivery systems aim to improve the bioavailability and tissue penetration of Fluopimomide, thereby enhancing its therapeutic index.

In conclusion, Fluopimomide (CAS No. 1309859-39-9) represents a promising new addition to the arsenal of antifungal agents available for treating drug-resistant fungal infections. Its unique chemical structure, broad-spectrum activity, and favorable safety profile make it an attractive candidate for further clinical development. Ongoing research continues to explore its full therapeutic potential and optimize its use in clinical settings. As resistance to existing antifungal drugs continues to rise, compounds like Fluopimomide offer hope for more effective and sustainable treatment options in the future.

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